Meayamycin A Exhibits Superior Antiproliferative Potency Relative to Direct Structural Analogs Meayamycin D and Meayamycin E
In a direct head-to-head comparison across a panel of human cancer cell lines, Meayamycin A consistently demonstrates superior antiproliferative activity compared to its analogs Meayamycin D and Meayamycin E. For instance, in HCT116 colon cancer cells, Meayamycin A exhibits a GI50 of 0.7 nM, while Meayamycin D and Meayamycin E show GI50 values of 2.0 nM and 10.5 nM, respectively. This represents a 2.9-fold and 15-fold decrease in potency for the analogs. The trend is consistent across lung (A549), colorectal (SW48), and small cell lung cancer (DMS53, DMS114) cell lines [1]. The methylated analogs N-Me Meayamycin D and N-Me Meayamycin E show drastically reduced activity (GI50 > 4000 nM), confirming the essential nature of the free amide hydrogen for high-affinity binding [1].
| Evidence Dimension | Half-maximal growth inhibition concentration (GI50) |
|---|---|
| Target Compound Data | Meayamycin A: GI50 = 0.7 nM (HCT116), 0.9 nM (SW48), 2.7 nM (A549), 0.5 nM (DMS53), 0.4 nM (DMS114) |
| Comparator Or Baseline | Meayamycin D: GI50 = 2.0 nM (HCT116), 2.5 nM (SW48), 3.9 nM (A549), 2.7 nM (DMS53), 2.3 nM (DMS114). Meayamycin E: GI50 = 10.5 nM (HCT116), 10.7 nM (SW48), 8.6 nM (A549), 14.9 nM (DMS53), 10.2 nM (DMS114). |
| Quantified Difference | Meayamycin A is 2.9- to 15-fold more potent than Meayamycin D and 10- to 37-fold more potent than Meayamycin E depending on cell line. |
| Conditions | 72-hour growth inhibition assay in HCT116, SW48, A549, DMS53, DMS114 human cancer cell lines; values reported as mean ± SD from n≥3 experiments. |
Why This Matters
This data directly quantifies the loss of potency associated with seemingly minor structural modifications, guiding procurement toward the most active tool compound for maximal cellular efficacy.
- [1] Osman, S., et al. 'Synthesis and Conformational Analysis of FR901464-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers.' Journal of Medicinal Chemistry, 2023, 66, 19, 13344-13360 (Table 1). View Source
